(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine” is a chemical compound with the CAS Number 326496-01-9 . It is used in proteomics research and pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C14H25BrN2OSi . The molecular weight is 345.35100 .Physical And Chemical Properties Analysis
This compound has a density of 1.173g/cm3 . Its boiling point is 360.66ºC at 760 mmHg . The melting point is not available . The flash point is 171.921ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis : An efficient synthesis process for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. These compounds are key moieties in potent dopamine and serotonin receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
Intermediate in Pharmaceutical Synthesis : This chemical has been used in the synthesis of pharmaceutical intermediates, such as 1β-Methylcarbapenem intermediates, demonstrating its utility in the development of new drugs (Jacopin, Laurent, Belmans, Kemps, Cérésiat, & Marchand‐Brynaert, 2001).
Role in Developing FLAP Inhibitors : It's used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, significant for treating conditions like asthma (Stock et al., 2011).
Antipsychotic Agent Synthesis : This compound contributes to the synthesis of antipsychotic agents, particularly in the creation of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides (Högberg, Ström, Hall, & Ögren, 1990).
Development of Cancer Therapeutics : In the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, it plays a role, particularly against cancer cell lines (Gallati et al., 2020).
Synthesis of Nucleophilic Bases : It's involved in synthesizing bases like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are important in various chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Development of Coordination Compounds : It has been used in the creation of unexpected coordination modes in dinuclear platinum(II) complexes, offering insights into novel photophysical and anticancer properties (Lo, Huff, Preston, McMorran, Giles, Gordon, & Crowley, 2015).
Preparation of Novel Organic Compounds : Its derivatives have been used to prepare compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which have applications in chemical research (Anuradha et al., 2014).
Synthesis of Serotonin Receptor Agonists : It's involved in synthesizing 3-(2-bromoethyl)benzofurans, used in creating serotonin receptor agonists, highlighting its relevance in developing bioactive compounds (Porcu et al., 2018).
Palladium(II) Complex Catalysts : It plays a role in synthesizing (imino)pyridine palladium(II) complexes, which act as selective catalysts in ethylene dimerization, merging the fields of organometallic chemistry and industrial processes (Nyamato, Ojwach, & Akerman, 2015).
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(5,6)18-10-9-17(4)13-8-7-12(15)11-16-13/h7-8,11H,9-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIXZIWALRKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696472 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine | |
CAS RN |
326496-01-9 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.